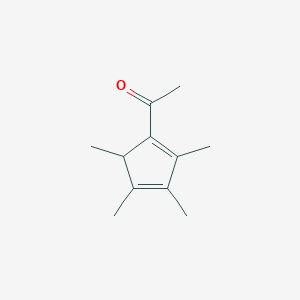
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI), also known as ferrocenyl methyl ketone, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) is not well understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich species. This property makes it useful as a catalyst in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI). However, it is not intended for use as a drug and has not been studied for any potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) in lab experiments is its potential as a catalyst in organic synthesis. It is also relatively easy to synthesize and purify. However, its mechanism of action is not well understood, which limits its use in certain applications.
Orientations Futures
There are several potential future directions for research involving Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI). One area of interest is its potential as a ligand in organometallic chemistry. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications as a catalyst in organic synthesis. Finally, research could be conducted to develop new ferrocene-based polymers for use in electronic and optical devices.
Méthodes De Synthèse
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) can be synthesized by reacting ferrocene with acetyl chloride in the presence of aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) methyl ketone. The compound can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) has been used in various scientific research applications. It has been studied for its potential as a ligand in organometallic chemistry. It has also been used in the synthesis of ferrocene-based polymers for use in electronic and optical devices. Additionally, Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) has been studied for its potential as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
121506-82-9 |
|---|---|
Nom du produit |
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-(9CI) |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8H,1-5H3 |
Clé InChI |
OTICVEFADNOVSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=C(C(=C1C(=O)C)C)C)C |
SMILES canonique |
CC1C(=C(C(=C1C(=O)C)C)C)C |
Synonymes |
Ethanone, 1-(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



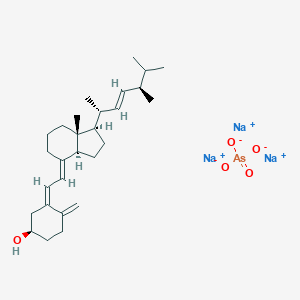
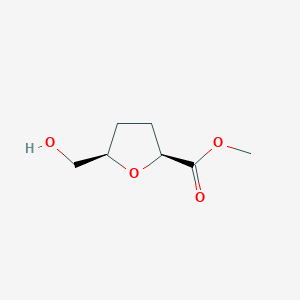
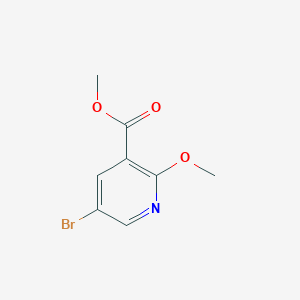
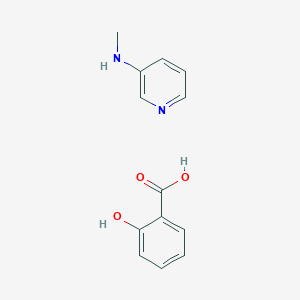
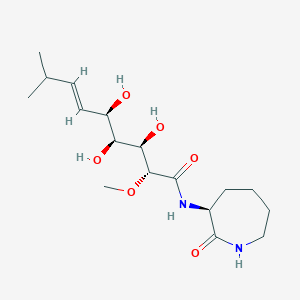
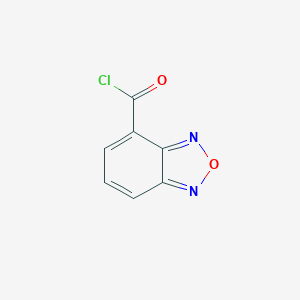

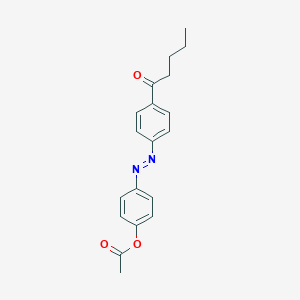
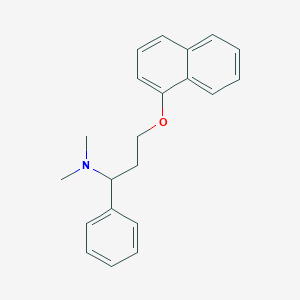
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)